
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-fluorobenzyl group and an isothiocyanate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluorobenzyl bromide and 4-isothiocyanato-1H-pyrazole.
Reaction Conditions: The 2-fluorobenzyl bromide is reacted with 4-isothiocyanato-1H-pyrazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: For large-scale production, the reaction can be optimized by using continuous flow reactors to ensure better control over reaction parameters and yield.
Analyse Chemischer Reaktionen
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Common Reagents and Conditions: Typical reagents include amines for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products: The major products formed from these reactions include thiourea derivatives and various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to its observed biological effects. For example, it can inhibit the growth of certain cancer cells by disrupting their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-pyrazole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-imidazole and 1-(2-Fluoro-benzyl)-4-isothiocyanato-1H-triazole share structural similarities.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-isothiocyanatopyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3S/c12-11-4-2-1-3-9(11)6-15-7-10(5-14-15)13-8-16/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJKXNUEPKFVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N=C=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-{6-oxo-5-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1,6-dihydropyrimidin-1-yl}acetamide](/img/structure/B2800299.png)
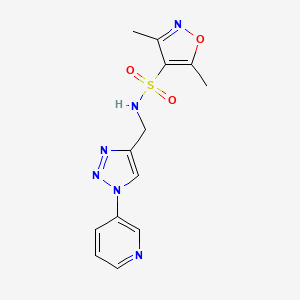
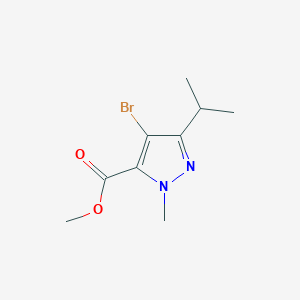
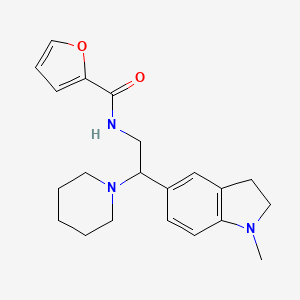
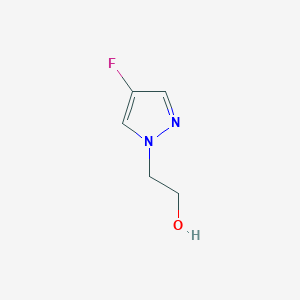
![2-[3-(3,5-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2800305.png)
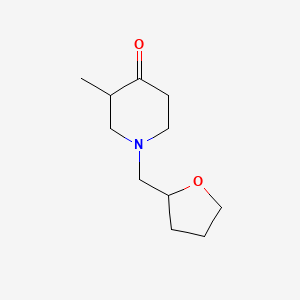

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)
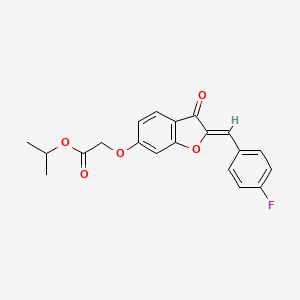
![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)
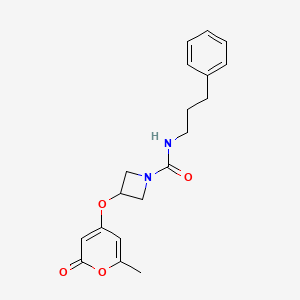
![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)
